molecular formula C10H8N2O2 B8421048 (+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione

(+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione

Cat. No.: B8421048
M. Wt: 188.18 g/mol
InChI Key: AMHMLEQNEMNQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-2a,5-Dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-triene-3,6-dione

InChI

InChI=1S/C10H8N2O2/c13-8-4-5-9-6(11-8)2-1-3-7(9)12-10(5)14/h1-3,5H,4H2,(H,11,13)(H,12,14)

InChI Key

AMHMLEQNEMNQLX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC=C3NC2=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (±)-ethyl (4-amino-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate from Step B (2.40 g, 10.2 mmol), p-toluenesulfonic acid (195 mg, 1.03 mmol) and AcOH (1 mL) was heated in xylenes (10 mL) at reflux for 24 h, then concentrated to dryness under reduced pressure. The crude product was partially purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 90:9:1, to give a crude sample of the title compound. Further purification was achieved by trituration with CH2Cl2 to give the title compound. MS: m/z=289 (M+1).
Name
(±)-ethyl (4-amino-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
xylenes
Quantity
10 mL
Type
solvent
Reaction Step Two

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